molecular formula C19H17NO6 B12058484 Fmoc-Asp-OH-1-13C CAS No. 286460-77-3

Fmoc-Asp-OH-1-13C

Cat. No.: B12058484
CAS No.: 286460-77-3
M. Wt: 356.3 g/mol
InChI Key: KSDTXRUIZMTBNV-IQGYWFNKSA-N
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Description

Fmoc-Asp-OH-1-13C is a ¹³C-labeled derivative of aspartic acid (Asp) where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl carbon at position 1 is substituted with a stable ¹³C isotope. This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies to track reaction pathways, analyze protein folding, or investigate enzyme mechanisms due to its isotopic signature . The Fmoc group provides stability during solid-phase peptide synthesis (SPPS), while the ¹³C label enables precise detection in isotopic tracing experiments.

Properties

CAS No.

286460-77-3

Molecular Formula

C19H17NO6

Molecular Weight

356.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)butanedioic acid

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i18+1

InChI Key

KSDTXRUIZMTBNV-IQGYWFNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)[13C](=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asp-OH-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-Asp-OH-1-13C primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The carbon-13 labeling allows for detailed NMR studies, providing insights into the structure and dynamics of peptides and proteins . The Fmoc group is removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate .

Comparison with Similar Compounds

Key Observations :

  • Isotopic Specificity : this compound is distinct in its single ¹³C label at the carboxyl carbon, whereas Fmoc-Asp(OtBu)-OH-13C4,15N incorporates multiple isotopes for advanced studies .
  • Side-Chain Modifications : Compounds like Fmoc-Asp(EDANS)-OH and Fmoc-Asp(ODMAB)-OH feature fluorescent or photolabile groups, enabling applications in real-time monitoring or light-triggered deprotection .

Efficiency Considerations :

  • The use of DIC/HOBt/DMAP activation (as in Fmoc-Arg(Pbf)-OH synthesis ) may enhance coupling efficiency for sterically hindered derivatives like this compound.
2.4. Commercial Availability and Pricing
  • This compound: Not explicitly listed in evidence, but analogs like Fmoc-Ala-OH(1-13C) are priced based on isotopic enrichment and scale (e.g., ~$100–$500/g for research quantities) .
  • Fmoc-Asp(EDANS)-OH : Available at premium pricing (~$600–$1,000/g) due to its fluorescent properties .

Research and Application Highlights

  • NMR Studies : this compound enables precise tracking of Asp residues in peptide structures, reducing spectral overlap .
  • Metabolic Tracing : ¹³C labels in compounds like Fmoc-Asp(OtBu)-OH-13C4,15N allow multi-dimensional isotope analysis in metabolic flux studies .
  • Fluorescence Applications : Fmoc-Asp(EDANS)-OH is used in Förster resonance energy transfer (FRET) assays to monitor protease activity .

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